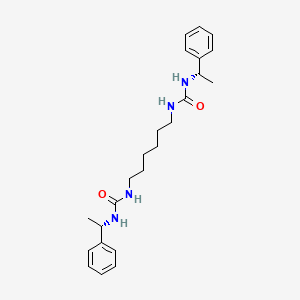
Urea, N,N''-1,6-hexanediylbis(N'-((1S)-1-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N,N’‘-1,6-hexanediylbis(N’-((1S)-1-phenylethyl)-) is a synthetic organic compound characterized by its unique structure, which includes a hexanediyl backbone and phenylethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’‘-1,6-hexanediylbis(N’-((1S)-1-phenylethyl)-) typically involves the reaction of hexanediamine with phenylethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
- Dissolving hexanediamine in a suitable solvent such as dichloromethane.
- Adding phenylethyl isocyanate dropwise to the solution while maintaining a low temperature.
- Stirring the reaction mixture for several hours to ensure complete reaction.
- Purifying the product through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N,N’‘-1,6-hexanediylbis(N’-((1S)-1-phenylethyl)-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenylethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Urea, N,N’‘-1,6-hexanediylbis(N’-((1S)-1-phenylethyl)-) is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of protein-ligand interactions. Its ability to form stable complexes with proteins makes it valuable in the development of new biochemical assays.
Medicine
In medicine, Urea, N,N’‘-1,6-hexanediylbis(N’-((1S)-1-phenylethyl)-) has potential applications as a drug delivery agent. Its ability to interact with biological membranes can be harnessed to improve the delivery of therapeutic agents to target cells.
Industry
In the industrial sector, this compound can be used as an additive in the production of polymers and resins. Its unique properties can enhance the mechanical strength and thermal stability of these materials.
Mecanismo De Acción
The mechanism of action of Urea, N,N’‘-1,6-hexanediylbis(N’-((1S)-1-phenylethyl)-) involves its interaction with specific molecular targets. The phenylethyl groups can interact with hydrophobic pockets in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of target proteins and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-1,6-Hexanediylbis[N’-octadecyl]urea
- Urea, N,N’‘-1,6-hexanediylbis[N’-phenyl-]
Uniqueness
Compared to similar compounds, Urea, N,N’‘-1,6-hexanediylbis(N’-((1S)-1-phenylethyl)-) is unique due to its specific phenylethyl groups, which confer distinct hydrophobic and steric properties. These properties can influence its reactivity and interactions with biological molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
1356931-39-9 |
|---|---|
Fórmula molecular |
C24H34N4O2 |
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
1-[(1S)-1-phenylethyl]-3-[6-[[(1S)-1-phenylethyl]carbamoylamino]hexyl]urea |
InChI |
InChI=1S/C24H34N4O2/c1-19(21-13-7-5-8-14-21)27-23(29)25-17-11-3-4-12-18-26-24(30)28-20(2)22-15-9-6-10-16-22/h5-10,13-16,19-20H,3-4,11-12,17-18H2,1-2H3,(H2,25,27,29)(H2,26,28,30)/t19-,20-/m0/s1 |
Clave InChI |
OTHUDWXXFBTNND-PMACEKPBSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)NC(=O)NCCCCCCNC(=O)N[C@@H](C)C2=CC=CC=C2 |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)NCCCCCCNC(=O)NC(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


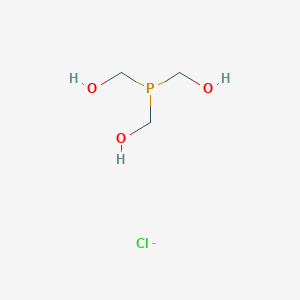
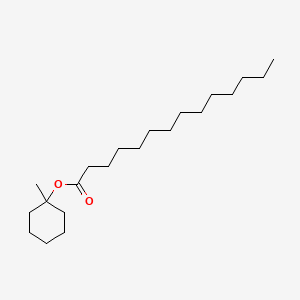
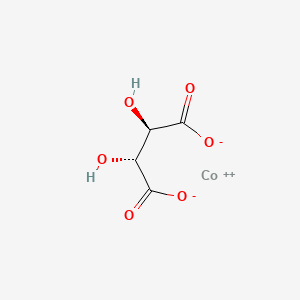


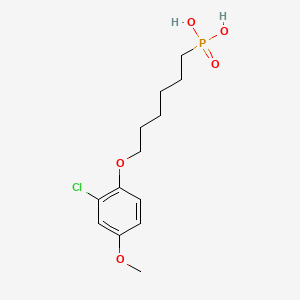
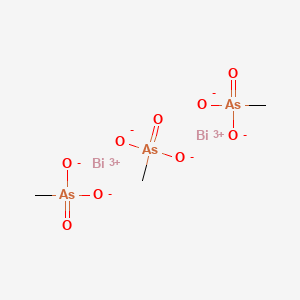
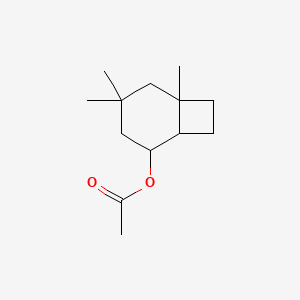

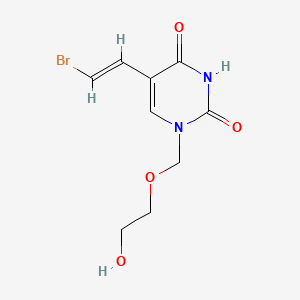
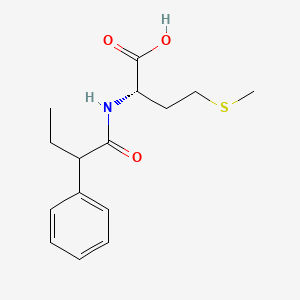
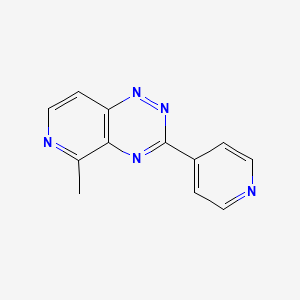

![1-[(3,7-Dimethyl-6-octenyl)oxy]-1-methoxydecane](/img/structure/B12660432.png)
